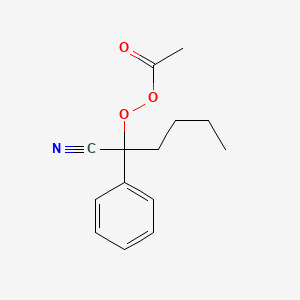![molecular formula C14H18N2 B13795574 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the class of beta-carbolines. This compound is of significant interest due to its potential pharmacological properties and its structural similarity to other biologically active indole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with suitable alkylating agents, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole nitrogen and the propyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinoline derivatives from oxidation, more saturated indole derivatives from reduction, and various substituted indole compounds from substitution reactions .
Aplicaciones Científicas De Investigación
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to modulate estrogen receptors, which play a crucial role in various biological processes, including cell proliferation and differentiation . The compound’s ability to bind to these receptors and alter their activity is a key aspect of its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another beta-carboline with similar structural features but different pharmacological properties.
Tetrahydroharman: Known for its effects on blood pressure and potential therapeutic applications.
Calligonine: A naturally occurring alkaloid with significant biological activity.
Uniqueness
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole is unique due to its specific substitution pattern and its ability to modulate estrogen receptors, which distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1-propyl-2,3,4,9-tetrahydropyrido[2,3-b]indole |
InChI |
InChI=1S/C14H18N2/c1-2-9-16-10-5-7-12-11-6-3-4-8-13(11)15-14(12)16/h3-4,6,8,15H,2,5,7,9-10H2,1H3 |
Clave InChI |
ZLMHAZRILJQQCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC2=C1NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


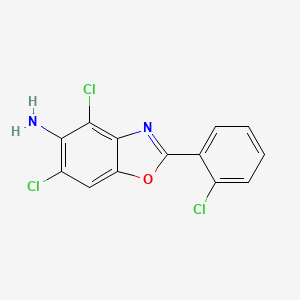

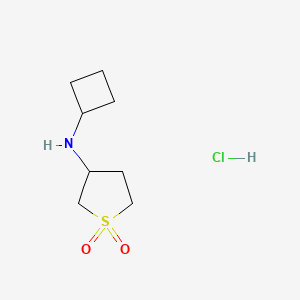

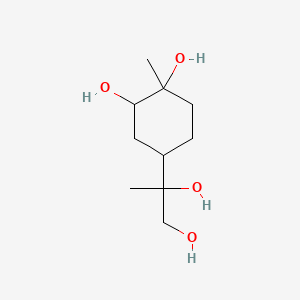

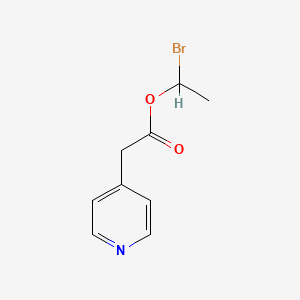
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
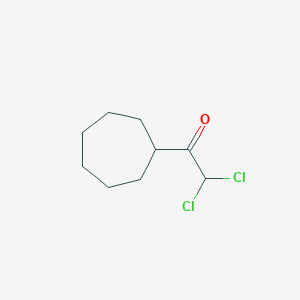
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
